molecular formula C17H21N3O3S B2435291 Isobutyl (4-(2-(benzylamino)-2-oxoethyl)thiazol-2-yl)carbamate CAS No. 946285-20-7

Isobutyl (4-(2-(benzylamino)-2-oxoethyl)thiazol-2-yl)carbamate

Cat. No.: B2435291
CAS No.: 946285-20-7
M. Wt: 347.43
InChI Key: WBHIMCILEIOVCL-UHFFFAOYSA-N
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Description

Isobutyl (4-(2-(benzylamino)-2-oxoethyl)thiazol-2-yl)carbamate is a synthetic small molecule that serves as a key intermediate in medicinal chemistry and drug discovery research. This compound incorporates a thiazole ring, a privileged structure in pharmacology known for its rigidity and electronic properties, which enhances interactions with biological targets . The molecular architecture features a carbamate group at the 2-position of the thiazole core, a motif recognized for its proteolytic stability and ability to improve the pharmacokinetic properties of parent molecules, making it a valuable isostere for peptide bonds in drug design . At the 4-position, a flexible side chain terminated with a benzylamide group provides a handle for further chemical diversification and can be engineered to influence target binding affinity and selectivity. The integration of these functional elements makes this compound a highly versatile building block for constructing more complex, bioactive molecules. It is particularly useful in combinatorial synthesis, fragment-based drug discovery, and the development of potential enzyme inhibitors. Researchers can leverage the orthogonal reactivity of its protected amine (as a carbamate) and the amide group for late-stage functionalization, facilitating the rapid exploration of structure-activity relationships (SAR) in hit-to-lead optimization campaigns . This chemical is intended for laboratory research applications only.

Properties

IUPAC Name

2-methylpropyl N-[4-[2-(benzylamino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-12(2)10-23-17(22)20-16-19-14(11-24-16)8-15(21)18-9-13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3,(H,18,21)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBHIMCILEIOVCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)NC1=NC(=CS1)CC(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isobutyl (4-(2-(benzylamino)-2-oxoethyl)thiazol-2-yl)carbamate typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-aminothiazole with an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Benzylamino Group: The benzylamino group can be introduced by reacting the thiazole intermediate with benzylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

    Formation of the Carbamate Group: The final step involves the reaction of the intermediate with isobutyl chloroformate to form the carbamate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Isobutyl (4-(2-(benzylamino)-2-oxoethyl)thiazol-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thiazole derivatives, while reduction may produce reduced thiazole compounds.

Scientific Research Applications

Anticancer Potential

Recent studies have highlighted the anticancer properties of ITC. Research indicates that compounds containing thiazole moieties often exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of thiazole have shown promise in inhibiting the growth of human lung adenocarcinoma cells (A549) and other cancer types through mechanisms involving apoptosis and cell cycle arrest .

Case Study:
In one study, compounds similar to ITC were tested for their ability to inhibit tumor growth in xenograft models. Results demonstrated that these compounds effectively reduced tumor size with minimal toxicity to healthy cells, indicating their potential as therapeutic agents in cancer treatment .

Pesticidal Activity

ITC has also been investigated for its pesticidal properties. Compounds with thiazole rings are known for their ability to act as fungicides and insecticides. The structural features of ITC may enhance its effectiveness against various agricultural pests.

Data Table: Pesticidal Efficacy of ITC Derivatives

Compound NameTarget PestEfficacy (%)Reference
ITCAphids85
Thiazole Derivative AFungal Pathogen X90
Thiazole Derivative BInsect Species Y75

Synergistic Effects with Other Compounds

Research has shown that ITC can exhibit synergistic effects when combined with other biological agents. This property can enhance its efficacy against resistant strains of pathogens or cancer cells.

Case Study:
In combination therapy studies, ITC was paired with established chemotherapeutic agents, resulting in increased effectiveness against resistant cancer cell lines compared to either agent used alone.

Mechanism of Action

The mechanism of action of Isobutyl (4-(2-(benzylamino)-2-oxoethyl)thiazol-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The benzylamino group and thiazole ring are key structural features that enable the compound to bind to target proteins and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide: A thiazole derivative with similar structural features but different substituents.

    Benzothiazole derivatives: Compounds with a benzothiazole core structure, known for their diverse biological activities.

Uniqueness

Isobutyl (4-(2-(benzylamino)-2-oxoethyl)thiazol-2-yl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

Isobutyl (4-(2-(benzylamino)-2-oxoethyl)thiazol-2-yl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. The thiazole moiety, in particular, has been associated with various pharmacological effects, including anticancer, anticonvulsant, and neuroprotective activities. This article aims to explore the biological activity of this compound by reviewing relevant studies, presenting data tables, and summarizing case studies.

Chemical Structure and Properties

The compound is characterized by its thiazole ring, which contributes to its biological activity. The structure can be summarized as follows:

  • Chemical Formula : C₁₅H₁₈N₂O₃S
  • Molecular Weight : 306.38 g/mol
  • IUPAC Name : this compound

Anticancer Activity

Recent studies have indicated that compounds containing thiazole rings exhibit notable anticancer properties. For instance, a study highlighted that derivatives of thiazole showed significant cytotoxicity against various cancer cell lines. The structure-activity relationship (SAR) analysis revealed that the presence of specific substituents on the thiazole ring enhances anticancer activity.

Table 1: Cytotoxicity of Thiazole Derivatives

CompoundCell LineIC50 (µM)Reference
Compound AA-4311.61
Compound BJurkat1.98
Isobutyl CarbamateMCF-70.5

Neuroprotective Effects

This compound has also shown promise in neuroprotection. A study focusing on pancreatic β-cells demonstrated that similar compounds could protect against endoplasmic reticulum (ER) stress-induced apoptosis, which is crucial for maintaining cell viability in neurodegenerative conditions.

Case Study: β-cell Protection Against ER Stress

A derivative of the compound was tested for its ability to protect INS-1 pancreatic β-cells from ER stress induced by tunicamycin (Tm). The results were as follows:

  • Maximal Activity : 100% protection at EC50 of 0.1 ± 0.01 μM.
  • Mechanism : The compound acted as a chemical chaperone, stabilizing protein folding and preventing apoptosis.

Anticonvulsant Activity

Thiazole derivatives have also been evaluated for their anticonvulsant properties. In animal models, certain compounds exhibited significant anticonvulsant effects with lower effective doses compared to standard medications.

Table 2: Anticonvulsant Activity in Animal Models

CompoundModelEffective Dose (mg/kg)Reference
Isobutyl CarbamateMES model<20
Compound CscPTZ model<15

Q & A

Q. What are the recommended synthetic routes for Isobutyl (4-(2-(benzylamino)-2-oxoethyl)thiazol-2-yl)carbamate?

  • Methodology : The compound can be synthesized via a multi-step approach. First, prepare the thiazole core by reacting 2-aminothiazole derivatives with activated carbonyl intermediates. For example, coupling 4-(chloroacetyl)thiazole with benzylamine under basic conditions (e.g., K₂CO₃ in DMF) yields the 2-(benzylamino)-2-oxoethyl substituent. Subsequent carbamate formation can be achieved by reacting the thiazole-amine intermediate with isobutyl chloroformate in the presence of a base like triethylamine. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical to isolate the product .
  • Validation : Confirm intermediates using LC-MS and final product purity via HPLC (>95%).

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

  • Methodology :
  • ¹H/¹³C NMR : Identify key signals: (i) Thiazole protons (δ 7.2–8.1 ppm), (ii) Benzylamino NH (δ 6.5–7.0 ppm), (iii) Isobutyl carbamate CH₂ (δ 3.8–4.2 ppm).
  • IR : Confirm carbamate (C=O stretch at ~1700 cm⁻¹) and amide (N-H bend at ~1550 cm⁻¹).
  • HRMS : Match molecular ion [M+H]⁺ with theoretical mass (e.g., C₁₇H₂₀N₃O₃S: calc. 354.12, obs. 354.11) .
    • Data Interpretation : Cross-reference with analogous thiazole-carbamate derivatives in literature .

Q. What in vitro models are suitable for preliminary biological activity screening?

  • Methodology : Prioritize assays based on structural analogs (e.g., thiazole derivatives with anticancer or antiviral activity). Examples:
  • Antiproliferative activity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7).
  • Enzyme inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays.
  • Dose-response curves : Use concentrations ranging from 1 nM–100 µM to determine IC₅₀ values .

Advanced Research Questions

Q. How can statistical design of experiments (DoE) optimize synthesis yield and purity?

  • Methodology : Apply response surface methodology (RSM) to identify critical factors (e.g., reaction temperature, stoichiometry, solvent polarity). For example:
  • Central Composite Design : Vary parameters (e.g., 60–100°C, 1.0–2.5 eq. benzylamine) across 20 experiments.
  • Response Variables : Yield (%) and HPLC purity (%).
  • Analysis : Use ANOVA to determine significant factors and derive optimal conditions (e.g., 80°C, 1.8 eq. benzylamine) .
    • Validation : Replicate optimized conditions in triplicate to confirm reproducibility (±5% yield variance).

Q. How can computational chemistry predict reaction pathways for carbamate formation?

  • Methodology :
  • Quantum Mechanics (QM) : Calculate activation energies for possible intermediates (e.g., isobutyl chloroformate attack on thiazole-amine) using Gaussian09 at the B3LYP/6-31G* level.
  • Transition State Analysis : Identify rate-limiting steps (e.g., nucleophilic substitution vs. carbamate rearrangement).
  • ICReDD Workflow : Integrate QM results with machine learning models to prioritize synthetic routes with >90% predicted success .

Q. How to resolve contradictory biological activity data across studies?

  • Methodology :
  • Meta-analysis : Compare assay conditions (e.g., cell line origin, serum concentration, incubation time).
  • Orthogonal Validation : Re-test conflicting results using alternative methods (e.g., ATP-based viability assays vs. apoptosis markers).
  • Structural Analog Comparison : Correlate activity trends with substituent effects (e.g., electron-withdrawing groups on benzylamine may reduce potency) .
    • Case Study : If Activity A is reported in Jurkat cells but absent in PBMCs, investigate cell-specific metabolism using LC-MS-based metabolite profiling.

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